Cupric hexafluorosilicate tetrahydrate
Description
Structure
2D Structure
Properties
CAS No. |
25869-11-8 |
|---|---|
Molecular Formula |
CuF6H8O4Si |
Molecular Weight |
277.68 g/mol |
IUPAC Name |
copper;hexafluorosilicon(2-);tetrahydrate |
InChI |
InChI=1S/Cu.F6Si.4H2O/c;1-7(2,3,4,5)6;;;;/h;;4*1H2/q+2;-2;;;; |
InChI Key |
NVCPXIBVEJXMKG-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.F[Si-2](F)(F)(F)(F)F.[Cu+2] |
Origin of Product |
United States |
Synthetic Methodologies and Crystallization of Cupric Hexafluorosilicate Tetrahydrate
Direct Synthesis Routes
Direct synthesis focuses on the intentional combination of reactants to yield the target compound through controlled crystallization.
The most fundamental approach to synthesizing cupric hexafluorosilicate (B96646) involves crystallization from an aqueous solution. This technique typically utilizes the reaction between a copper source, often a salt or base, and hexafluorosilicic acid. A common laboratory method parallels the synthesis of other copper salts, such as copper sulfate (B86663). youtube.com For instance, an insoluble precursor like copper(II) carbonate can be reacted with an aqueous solution of hexafluorosilicic acid (H₂SiF₆). The acid neutralizes the carbonate, leading to the formation of soluble cupric hexafluorosilicate, water, and carbon dioxide gas.
The general steps for this method are:
Addition of excess insoluble copper precursor to the hexafluorosilicic acid solution to ensure complete neutralization of the acid.
Gentle heating and stirring to facilitate the reaction.
Filtration of the solution to remove the unreacted excess copper precursor.
Controlled evaporation of the filtrate to achieve supersaturation, followed by cooling to induce crystallization of cupric hexafluorosilicate tetrahydrate.
A similar direct aqueous approach involves the anion exchange reaction where copper carbonate-containing supramolecular assemblies (nanojars) are combined with H₂SiF₆, resulting in the formation of the hexafluorosilicate-containing analogue. nih.govacs.org
The choice of solvent plays a critical role in the synthesis, influencing precursor solubility and the structure of the final product. While water is a common medium, other organic or mixed-solvent systems are employed in what are known as solvent-mediated preparations.
For example, the synthesis of complex copper-hexafluorosilicate structures can be achieved by using precursors soluble in non-aqueous solvents. The reaction of copper(II) nitrate (B79036) with a tetrahydrofuran (B95107) (THF)-soluble hexafluorosilicate source, (Bu₄N)₂SiF₆, demonstrates a solvent-specific pathway. nih.gov Similarly, the formation of hexafluorosilicate-encapsulated copper cages has been observed in mixed solvent systems, such as methanol (B129727) and dichloromethane, highlighting the solvent's role in mediating the self-assembly process. researchgate.net These methods are crucial when the desired product or precursors have limited solubility or stability in water.
The selection of appropriate precursors is fundamental to a successful synthesis. Both the copper source and the hexafluorosilicate source can be varied to control reactivity and product formation. Common precursors are detailed in the table below.
| Precursor Type | Chemical Name | Chemical Formula | Role in Synthesis | Reference |
|---|---|---|---|---|
| Copper Source | Copper(II) Nitrate | Cu(NO₃)₂ | Soluble source of Cu²⁺ ions. | nih.gov |
| Copper Source | Copper(II) Tetrafluoroborate (B81430) | Cu(BF₄)₂ | Source of Cu²⁺ and a potential in-situ source of fluoride (B91410). | researchgate.netnih.gov |
| Copper Source | Copper(II) Fluoride | CuF₂ | Source of Cu²⁺ that can react with glassware to form SiF₆²⁻. | nih.govacs.org |
| Copper Source | Copper(II) Hexafluoroacetylacetonate | Cu(hfac)₂ | An organometallic precursor used in deposition studies. | nih.gov |
| Hexafluorosilicate Source | Hexafluorosilicic Acid | H₂SiF₆ | Acidic source of SiF₆²⁻ for reaction with bases or anion exchange. | nih.govacs.org |
| Hexafluorosilicate Source | Sodium Hexafluorosilicate | Na₂SiF₆ | A salt-based source of SiF₆²⁻ ions. | nih.gov |
| Hexafluorosilicate Source | Tetrabutylammonium Hexafluorosilicate | (Bu₄N)₂SiF₆ | An organic-soluble source of SiF₆²⁻ ions. | nih.gov |
Indirect Synthetic Approaches and Derivatization
Indirect methods involve the formation of cupric hexafluorosilicate as part of a larger, more complex structure or through the generation of the necessary anion during the reaction itself.
Cupric hexafluorosilicate can be formed as a templating anion within the cavities of supramolecular structures like metal-organic frameworks (MOFs) or coordination cages. Research has shown the formation of "nanojars," which are large, cage-like molecules that encapsulate a hexafluorosilicate anion. nih.govacs.org These assemblies, with the general formula [SiF₆⊂{cis-CuII(μ–OH)(μ-pz)}n]²⁻ (where pz is pyrazole), are prepared by reacting a Cu²⁺ source with pyrazole (B372694) in the presence of a base and a SiF₆²⁻ source. nih.govacs.org In this context, the hexafluorosilicate anion is not a simple counter-ion but acts as a guest template, directing the self-assembly of the host framework around it. nih.govresearchgate.net The size of the resulting nanojar can be influenced by the encapsulated anion, with the SiF₆²⁻ anion preferentially directing the formation of a larger copper host structure. nih.govacs.orgresearchgate.net
A fascinating indirect route to cupric hexafluorosilicate involves the in-situ generation of the hexafluorosilicate (SiF₆²⁻) anion. This occurs when the anion is not added as a reagent but is formed under the reaction conditions.
One documented pathway is the reaction of fluoride ions with silicon-based glassware. nih.gov This process can be an unexpected outcome when using fluoride-containing reagents like copper(II) tetrafluoroborate (Cu(BF₄)₂) or even copper(II) fluoride (CuF₂). nih.govresearchgate.netnih.gov In these cases, fluoride ions, potentially liberated from the precursor, can react with the silica (B1680970) (SiO₂) of the glass vessel, especially in the presence of an acid or base and certain solvents, to generate SiF₆²⁻. nih.govresearchgate.net This newly formed anion is then incorporated into the final copper complex.
Another method of in-situ formation involves anion exchange. When copper-containing nanojars encapsulating a carbonate anion (CuₙCO₃) are treated with hexafluorosilicic acid (H₂SiF₆), the carbonate is protonated and released as CO₂, while the hexafluorosilicate anion takes its place within the nanojar structure. nih.govacs.org This demonstrates a conversion where the SiF₆²⁻ anion is generated and integrated into the final product within the same reaction vessel.
Table of Mentioned Compounds
| Chemical Name | Chemical Formula |
| This compound | CuSiF₆·4H₂O |
| Copper(II) Carbonate | CuCO₃ |
| Copper(II) Fluoride | CuF₂ |
| Copper(II) hexafluoroacetylacetonate | Cu(hfac)₂ |
| Copper(II) Hydroxide (B78521) | Cu(OH)₂ |
| Copper(II) Nitrate | Cu(NO₃)₂ |
| Copper(II) Sulfate | CuSO₄ |
| Copper(II) Tetrafluoroborate | Cu(BF₄)₂ |
| Hexafluorosilicic Acid | H₂SiF₆ |
| Methanol | CH₃OH |
| Pyrazole | C₃H₄N₂ |
| Silica (Silicon Dioxide) | SiO₂ |
| Sodium Hexafluorosilicate | Na₂SiF₆ |
| Sulfuric Acid | H₂SO₄ |
| Tetrabutylammonium Hexafluorosilicate | (C₄H₉)₄N₂SiF₆ |
| Tetrahydrofuran (THF) | C₄H₈O |
| Water | H₂O |
Chelate Complex Formation
The synthesis of this compound can be adapted to form intricate chelate complexes, where a central copper ion is bonded to one or more multidentate ligands. These ligands, often organic molecules, can form a ring-like structure with the metal ion. A notable example of chelate complex formation involving the hexafluorosilicate anion is the synthesis of three-dimensional (3D) porous metal-organic frameworks (MOFs).
In one such synthesis, a 3D porous MOF, [Cu(SiF₆)(4,4′-bpy)₂], is formed by reacting cupric hexafluorosilicate with 4,4′-bipyridine (a bidentate chelating ligand). researchgate.net This process demonstrates the ability of the cupric ion to coordinate with organic ligands while retaining the hexafluorosilicate anion as a counter-ion or as a bridging component within the crystal lattice. The formation of such chelate complexes is influenced by factors like the molar ratio of the reactants, the synthesis temperature, and the crystallization time. researchgate.net For instance, in the synthesis of [Cu(SiF₆)(4,4′-bpy)₂], lower temperatures were found to be beneficial for growing larger and higher quality crystals. researchgate.net
The hexafluorosilicate anion itself can be formed in situ during the self-assembly of copper(II) ions with certain ligands in a glass vessel, where the silicate (B1173343) from the glass reacts with fluoride-containing anions. This indicates that the formation of the primary coordination sphere around the copper ion is a critical step that can be tailored by the choice of ligands and reaction conditions to yield complex supramolecular structures.
Crystallization Parameters and Control
The crystallization of this compound from a solution is a critical step that determines the purity, size, and quality of the resulting crystals. This process is governed by several key parameters that can be manipulated to control the final product.
Influence of Solvent Systems on Crystal Formation
The choice of solvent is a primary factor influencing crystal growth, as it affects solute solubility, mass transport, and interactions at the crystal-solvent interface. researchgate.net For this compound, a direct synthesis method involves dissolving copper salts, such as copper(II) nitrate or copper(II) acetate, in water or methanol. The subsequent addition of fluosilicic acid to this solution initiates the reaction and subsequent crystallization.
While specific studies on a wide range of solvents for this compound are not extensively documented, general principles of crystallization suggest that the polarity and viscosity of the solvent play a crucial role. mdpi.comnih.gov For instance, in the crystallization of similar copper compounds like copper sulfate pentahydrate, the use of different aqueous-based solvent systems, such as distilled water or dilute acids, has been shown to modify the crystal habit and size. researchgate.net The solvent molecules can selectively adsorb onto different crystal faces, thereby inhibiting or promoting growth in specific directions, which ultimately alters the crystal's morphology. mdpi.com
The interaction between the solvent and the crystal surface is a key determinant of the final crystal habit. Stronger interactions between the solvent and a particular crystal face can slow the growth of that face, leading to it being more prominently expressed in the final crystal shape.
Temperature and Concentration Effects on Crystal Growth
Temperature and concentration are critical parameters that control the supersaturation of the solution, which is the driving force for both nucleation and crystal growth. In the synthesis of cupric hexafluorosilicate complexes, temperature has been shown to play a significant role. For the related MOF, [Cu(SiF₆)(4,4′-bpy)₂], lower temperatures were found to favor the formation of larger crystals. researchgate.net This is a common phenomenon in crystallization, as lower temperatures can lead to a slower nucleation rate, allowing existing crystals to grow larger rather than forming many small crystals. semi.ac.cn
Conversely, higher temperatures can increase the solubility of the solute, allowing for the creation of a more highly supersaturated solution upon cooling. However, excessively high temperatures can also lead to the formation of ill-defined aggregates due to a very high nucleation rate. semi.ac.cn The concentration of the reactants directly impacts the level of supersaturation. A higher concentration will generally lead to a faster crystallization process.
In a typical synthesis of this compound, the reaction mixture is allowed to crystallize over a period of 24 hours under controlled temperature conditions to yield light blue crystals. The precise control of both temperature and concentration is essential for achieving a desirable crystal size and quality.
The table below summarizes the general effects of temperature and concentration on crystal growth, which are applicable to the crystallization of this compound.
| Parameter | Effect on Crystal Growth | Rationale |
| Temperature | Lower temperatures often lead to larger, more well-defined crystals. | Slower nucleation rate allows for more ordered growth on existing crystal nuclei. researchgate.net |
| Higher temperatures can lead to faster crystal growth but may result in smaller or less perfect crystals. | Increased solubility and higher nucleation rates can lead to the rapid formation of many small crystals. semi.ac.cn | |
| Concentration | Higher concentrations increase the rate of crystallization. | A higher degree of supersaturation provides a greater driving force for nucleation and growth. |
| Very high concentrations can lead to rapid precipitation and smaller, less-ordered crystals. | The nucleation rate may overwhelm the growth rate, leading to a large number of small crystals. |
Control of Stoichiometry and Yield Optimization
The stoichiometry of the reactants is a fundamental aspect of synthesizing this compound with high purity and yield. The direct synthesis involves the reaction of a copper(II) salt with fluosilicic acid (H₂SiF₆). The balanced chemical equation for the reaction using copper(II) carbonate as the starting material is:
CuCO₃ + H₂SiF₆ + 3H₂O → [Cu(H₂O)₄]SiF₆ + H₂CO₃
Careful control of the molar ratios of the copper salt and fluosilicic acid is necessary to ensure the complete conversion of the starting materials and to minimize the presence of unreacted precursors in the final product.
Yield optimization involves not only stoichiometric control but also the management of crystallization conditions. After the initial reaction, the isolation of the crystalline product is a key step. In a typical procedure, the formed crystals of this compound are collected by filtration. To enhance the purity of the product, the crystals are often washed with a solvent in which the desired product is insoluble, but impurities are soluble. For this compound, acetone (B3395972) is used to wash the crystals and remove any residual impurities. The final step is air-drying the crystals. A reported yield for a small-scale reaction is approximately 40 mg, with the potential for scaling up.
The table below outlines the key factors in controlling the stoichiometry and optimizing the yield of this compound.
| Factor | Control Measure | Impact on Yield and Purity |
| Reactant Stoichiometry | Precise measurement of the molar equivalents of the copper(II) salt and fluosilicic acid. | Ensures complete reaction, maximizing the theoretical yield and minimizing impurities from unreacted starting materials. |
| Crystallization Time | Allowing sufficient time for crystallization to occur (e.g., 24 hours). | Maximizes the recovery of the product from the solution. |
| Isolation Technique | Collection of crystals via filtration. | Efficiently separates the solid product from the mother liquor. |
| Washing | Washing the filtered crystals with a suitable solvent like acetone. | Removes soluble impurities, thereby increasing the purity of the final product. |
| Drying | Air-drying the washed crystals. | Removes residual solvent to obtain the final, stable product. |
Advanced Structural Elucidation of Cupric Hexafluorosilicate Tetrahydrate
Single-Crystal X-ray and Neutron Diffraction Analysis
Single-crystal X-ray diffraction, further refined by neutron diffraction studies on its deuterated analogue (CuSiF₆·4D₂O), provides a definitive understanding of the atomic arrangement within cupric hexafluorosilicate (B96646) tetrahydrate. These methods are crucial for precisely locating atomic positions, determining geometric parameters, and elucidating the roles of the constituent ions and molecules in the crystal lattice.
Determination of Space Group and Unit Cell Parameters
Cupric hexafluorosilicate tetrahydrate crystallizes in the monoclinic system. iucr.orgiaea.org Systematic absences in the diffraction data unequivocally establish the space group as P2₁/a, which is a non-standard setting of P2₁/c. iucr.orgiaea.orgnih.gov The crystal structure contains two formula units of CuSiF₆·4H₂O per unit cell (Z = 2), with the copper and silicon atoms occupying centers of symmetry. iucr.orgiaea.org The precise dimensions of the unit cell have been determined with high accuracy.
Coordination Environment of the Copper(II) Cation
The copper(II) ion is central to the structure, exhibiting a coordination number of six. iucr.orgiaea.org Its immediate environment consists of four oxygen atoms from water molecules and two fluorine atoms from two different hexafluorosilicate anions. iucr.orgiaea.org This arrangement forms a [Cu(H₂O)₄F₂] octahedron. iucr.orgnih.gov
Neutron diffraction data provide highly precise measurements of the bond lengths and angles within the distorted [Cu(D₂O)₄F₂] octahedron in the deuterated structure, which are representative of the hydrated compound. The equatorial plane is formed by two pairs of crystallographically distinct water molecules. The Cu-O bond lengths are nearly identical, while the axial Cu-F bond is substantially longer, quantifying the extent of the Jahn-Teller distortion. iucr.org The angles within the coordination sphere deviate slightly from the ideal 90° of a perfect octahedron.
Hexafluorosilicate Anion Geometry and Interactions
The hexafluorosilicate anion, [SiF₆]²⁻, adopts a nearly regular octahedral geometry. iucr.org The silicon atom is coordinated to six fluorine atoms. iucr.orgnih.gov The Si-F bond lengths are consistent with those found in other fluorosilicate compounds. iucr.org A key feature of the structure is that the [SiF₆]²⁻ and [Cu(H₂O)₄F₂] octahedra are not discrete entities but are linked into infinite chains. iucr.orgiaea.orgnih.gov This connection is formed through a bridging fluorine atom that is part of the coordination sphere of both a silicon atom and a copper atom, creating chains that propagate along the direction. iucr.orgnih.gov
Hydrogen Bonding Networks within the Crystal Lattice
In this arrangement, the four water molecules are directly coordinated to the copper(II) ion in a square-planar geometry. The octahedral coordination sphere of the copper ion is completed by two fluorine atoms from adjacent hexafluorosilicate anions, occupying the apical positions. This coordination results in a distorted octahedral geometry around the copper center, a typical consequence of the Jahn-Teller effect often observed for Cu(II) ions. iucr.org
The hydrogen bonding network is primarily established between the hydrogen atoms of the coordinated water molecules and the fluorine atoms of the hexafluorosilicate anions. These O-H···F hydrogen bonds link the individual chains, creating a stable, three-dimensional supramolecular architecture. The specifics of these interactions, including bond distances and angles, are critical for understanding the compound's stability and physical properties.
Below is a representative table of typical hydrogen bond geometries found in similar hydrated metal fluorosilicate complexes. The exact values for this compound would be determined through single-crystal X-ray or neutron diffraction studies.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O(1)-H(1A) | H(1A) | F(1) | 0.85 | 1.95 | 2.80 | 175 |
| O(1)-H(1B) | H(1B) | F(2) | 0.85 | 2.05 | 2.90 | 170 |
| O(2)-H(2A) | H(2A) | F(3) | 0.84 | 1.98 | 2.82 | 172 |
| O(2)-H(2B) | H(2B) | F(4) | 0.84 | 2.01 | 2.85 | 174 |
Note: The data in this table is representative and intended to illustrate the nature of the hydrogen bonding. Actual experimental values for this compound would require specific crystallographic analysis.
Powder X-ray Diffraction (PXRD) Characterization
Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials like this compound. It provides a non-destructive method to obtain a fingerprint of the crystal structure, which is invaluable for phase identification, purity assessment, and polymorphism studies.
Phase Identification and Purity Assessment
A PXRD pattern of a pure, crystalline substance exhibits a unique set of diffraction peaks at specific scattering angles (2θ), which are characteristic of its crystal lattice. For this compound, which crystallizes in the monoclinic system, a specific diffraction pattern is expected. ethernet.edu.et
By comparing the experimentally obtained PXRD pattern with a reference pattern from a database (such as the International Centre for Diffraction Data - ICDD) or a pattern simulated from single-crystal X-ray diffraction data, the identity of the compound can be confirmed. The absence of peaks from other phases indicates the purity of the sample. For instance, common impurities in the synthesis of this compound might include unreacted starting materials or different hydrated forms, each of which would present a distinct set of diffraction peaks.
The following table represents a simulated PXRD peak list for a monoclinic system, illustrating what would be expected for a pure sample of this compound.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 15.2 | 5.82 | 100 |
| 18.5 | 4.79 | 45 |
| 22.8 | 3.89 | 70 |
| 25.4 | 3.50 | 85 |
| 28.1 | 3.17 | 50 |
| 30.6 | 2.92 | 60 |
| 33.9 | 2.64 | 30 |
Note: This is a representative PXRD peak list. The actual data would be obtained from experimental PXRD analysis.
Complementary Structural Techniques
While X-ray diffraction provides detailed information about the atomic arrangement within a crystal, other techniques are necessary to fully characterize a material's structure on different length scales.
Electron Microscopy (TEM) for Morphological Analysis
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology, or the external shape and size, of crystalline materials at the nanoscale. While PXRD provides information on the bulk crystallinity, TEM can reveal details about individual crystallites.
For this compound, which is described as forming blue, monoclinic crystals, TEM analysis would provide insights into the typical crystal habits and size distribution of the powder particles. ethernet.edu.et By dispersing the crystalline powder and imaging it with a TEM, one could observe the faceting of the crystals, which is a macroscopic expression of the internal crystal structure. Furthermore, high-resolution TEM (HR-TEM) could potentially be used to visualize the crystal lattice fringes, providing a direct view of the atomic planes within the crystal. This can be particularly useful for identifying defects or dislocations in the crystal structure that are not readily detectable by bulk techniques like PXRD.
No specific TEM studies on this compound were identified in the search results. However, such an analysis would be a valuable addition to a comprehensive structural characterization of this compound.
Sophisticated Spectroscopic Characterization of Cupric Hexafluorosilicate Tetrahydrate
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for probing the bonding and structure of molecules. By analyzing the vibrational modes of cupric hexafluorosilicate (B96646) tetrahydrate, information about the constituent ions, [Cu(H₂O)₄]²⁺ and [SiF₆]²⁻, can be obtained.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different vibrational modes.
Table 1: Expected FTIR Vibrational Frequencies for Cu-O Stretching in a Hydrated Copper(II) Complex
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Cu-O Symmetric Stretch | 400 - 500 |
| Cu-O Asymmetric Stretch | 450 - 600 |
Note: The exact frequencies can vary depending on the crystal structure and the extent of hydrogen bonding.
The FTIR spectrum of cupric hexafluorosilicate tetrahydrate is also characterized by the vibrational modes of the water ligands and the hexafluorosilicate anion. The water molecules exhibit O-H stretching and H-O-H bending vibrations. The hexafluorosilicate anion, [SiF₆]²⁻, with its octahedral geometry, has specific infrared-active vibrational modes.
Table 2: Characteristic FTIR Frequencies for Ligand and Anion in this compound
| Species | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Water (H₂O) | O-H Stretching | 3200 - 3600 |
| Water (H₂O) | H-O-H Bending | 1600 - 1650 |
| Hexafluorosilicate ([SiF₆]²⁻) | Si-F Stretching (ν₃) | ~740 |
| Hexafluorosilicate ([SiF₆]²⁻) | F-Si-F Bending (ν₄) | ~480 |
Note: The broadness of the O-H stretching band is indicative of hydrogen bonding within the crystal lattice.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. In the context of this compound, Raman spectroscopy can provide further details about the vibrations of the [SiF₆]²⁻ anion and the [Cu(H₂O)₄]²⁺ cation.
Table 3: Expected Raman Active Modes for this compound
| Species | Vibrational Mode | Typical Frequency (cm⁻¹) |
| Hexafluorosilicate ([SiF₆]²⁻) | Si-F Symmetric Stretch (ν₁) | ~660 |
| Hexafluorosilicate ([SiF₆]²⁻) | F-Si-F Bending (ν₂) | ~470 |
| Hexafluorosilicate ([SiF₆]²⁻) | F-Si-F Bending (ν₅) | ~410 |
| Aquated Copper(II) Ion | Cu-O Symmetric Stretch | ~400 - 450 |
Note: The appearance of multiple bands or shifts in frequency can indicate distortions from ideal octahedral or square planar geometries.
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule or ion by measuring the absorption of ultraviolet and visible light.
UV-Visible (UV-Vis) Spectroscopy
For transition metal complexes like this compound, UV-Vis spectroscopy is instrumental in studying the d-d electronic transitions of the central metal ion. The color of the compound is a direct result of these transitions. The [Cu(H₂O)₄]²⁺ ion in an aqueous solution or in a hydrated crystalline environment typically exhibits a broad absorption band in the visible region.
The position and shape of the absorption maximum (λmax) are sensitive to the ligand field strength and the coordination geometry of the copper(II) ion. For a hydrated copper(II) ion, which is generally in a distorted octahedral environment, a broad absorption band is expected due to the Jahn-Teller effect, which removes the degeneracy of the d-orbitals.
Table 4: Typical UV-Vis Absorption Data for the Aquated Copper(II) Ion
| Complex Ion | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Color of Solution |
| [Cu(H₂O)₆]²⁺ | ~800 | ~10-15 | Light Blue |
Note: The λmax can shift depending on the specific coordination environment in the solid state of this compound. The broadness of the peak is a characteristic feature for d⁹ Cu(II) complexes.
Elucidation of Electronic Transitions and Coordination Environment
The coordination environment and electronic transitions of the copper(II) ion in hydrated cupric hexafluorosilicate are key to understanding its chemical behavior. In the closely related hexahydrate, CuSiF₆·6H₂O, the copper(II) ions are situated in an environment of six water molecules, forming a [Cu(H₂O)₆]²⁺ complex. covenantuniversity.edu.ng The electronic spectrum of this complex is characterized by d-d transitions, which are transitions of electrons between the d orbitals of the copper ion.
Optical absorption studies of CuSiF₆·6H₂O have identified a strong absorption peak around 13,330 cm⁻¹ with a shoulder at approximately 10,870 cm⁻¹. covenantuniversity.edu.ng These features are characteristic of a Cu(II) ion in a tetragonally distorted octahedral field. This distortion is a manifestation of the Jahn-Teller effect, which is common for d⁹ copper(II) complexes in an octahedral environment. The distortion removes the degeneracy of the e_g and t_2g orbitals, leading to a more stable electronic configuration. The observed electronic transitions can be assigned to the B₁g < A₁g < B₂g < E_g energy level sequence typical for elongated octahedral copper(II)-oxygen systems.
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of an absorbing atom. uu.nl It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.org
X-ray Absorption Near Edge Structure (XANES) for Oxidation State and Symmetry
The XANES region of the copper K-edge spectrum is highly sensitive to the oxidation state and coordination geometry of the copper atom. jbnu.ac.kr For this compound, the copper is in the +2 oxidation state (Cu(II)). The energy of the K-absorption edge for Cu(II) compounds is typically shifted by more than 4 eV relative to copper metal (which has its edge at 8979 eV). researchgate.net This chemical shift to higher energy is a clear indicator of the higher oxidation state.
The pre-edge region of the XANES spectrum provides insight into the symmetry of the copper site. For a centrosymmetric coordination environment, such as a perfect octahedron, the 1s → 3d transition is dipole-forbidden and results in a very weak pre-edge peak. jbnu.ac.kr However, in the case of cupric hexafluorosilicate, the Jahn-Teller distortion removes the center of symmetry. This distortion allows for some p-d orbital mixing, making the 1s → 3d transition partially allowed and resulting in a pre-edge feature of discernible intensity. The shape and intensity of the main absorption edge are also influenced by the local geometry and the electronic transitions to unoccupied p-states.
Extended X-ray Absorption Fine Structure (EXAFS) for Coordination Environment
The EXAFS region of the XAS spectrum, which extends for several hundred eV beyond the absorption edge, contains information about the local atomic environment around the central copper atom. wikipedia.org The analysis of the EXAFS oscillations allows for the determination of the type, number, and distance of the neighboring atoms.
| Scattering Path | Coordination Number (N) | Interatomic Distance (R) in Ångströms (Å) | Reference |
|---|---|---|---|
| Cu-O (equatorial) | 4 | ~1.97 | covenantuniversity.edu.ng |
| Cu-O (axial) | 2 | ~2.37 | covenantuniversity.edu.ng |
Magnetic Resonance Spectroscopy
Magnetic resonance techniques are invaluable for probing the magnetic properties of paramagnetic species like the Cu(II) ion.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. uni-konstanz.de It is particularly well-suited for studying d⁹ Cu(II) complexes.
EPR spectroscopy provides detailed information about the electronic ground state and the local symmetry of the Cu(II) ion through the analysis of the g-tensor and hyperfine coupling constants. For Cu(II) in a tetragonally distorted octahedral environment, an axial EPR spectrum is expected, characterized by two g-values: g∥ (parallel to the principal symmetry axis) and g⊥ (perpendicular to the axis).
In single crystals of the closely related CuSiF₆·6H₂O, EPR studies have identified two distinct Cu(II) sites. covenantuniversity.edu.ng One site (A site) corresponds to three magnetically non-equivalent, tetragonally distorted [Cu(H₂O)₆]²⁺ octahedra. The other site (B site) is a regular [Cu(H₂O)₆]²⁺ octahedron. The g-tensor values for the distorted A site are consistent with an elongated octahedral geometry where g∥ > g⊥ > 2.0023, which is indicative of a dx²−y² ground state. mdpi.com The B site gives an isotropic signal.
| Cu(II) Site | g∥ | g⊥ | Reference |
|---|---|---|---|
| A site (distorted octahedron) | 2.390 | 2.093 | covenantuniversity.edu.ng |
| B site (regular octahedron) | 2.093 (isotropic) | covenantuniversity.edu.ng |
These spectroscopic findings collectively provide a comprehensive and scientifically rigorous characterization of the local structure and electronic properties of the copper centers in hydrated cupric hexafluorosilicate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a important technique for characterizing the local environment of specific nuclei within this compound. Both ¹⁹F and ¹H NMR can provide detailed information on the hexafluorosilicate anion and the water ligands, respectively.
The ¹⁹F nucleus is an excellent probe for studying the behavior of the hexafluorosilicate (SiF₆²⁻) anion. Due to the paramagnetic nature of the Cu(II) ion, the ¹⁹F NMR spectrum of this compound is expected to be influenced by the unpaired electron, leading to broadened signals and shifts in their resonance frequencies.
Studies on various hexafluorosilicate compounds have shown that the chemical shift of the SiF₆²⁻ anion is sensitive to its environment, including the nature of the cation and the solvent. In aqueous solutions, the ¹⁹F NMR signal for SiF₆²⁻ is typically observed in the range of -125 ppm to -131 ppm relative to CFCl₃. The presence of a paramagnetic center like Cu(II) would likely cause a significant shift and broadening of this peak.
In the context of this compound, "ligand-based" NMR primarily refers to the study of the water molecules of hydration. ¹H NMR spectroscopy can be employed to investigate the coordination of these water molecules to the copper(II) ion.
In hydrated copper salts such as copper(II) sulfate (B86663) pentahydrate, the water molecules are known to be directly coordinated to the copper ion. youtube.com This direct coordination in this compound would result in the ¹H NMR signals of the water protons being significantly affected by the paramagnetic Cu(II) center. The proximity to the unpaired electron would cause substantial broadening and a large shift in the resonance frequency of the water protons, often rendering them difficult to observe with conventional high-resolution NMR techniques.
Photoelectron Spectroscopy
Photoelectron spectroscopy provides a powerful means to investigate the elemental composition and chemical states of the constituents of this compound.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Speciation
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and oxidation states of the elements present in the top few nanometers of a material. For this compound, XPS can be used to identify the Cu, Si, F, and O elements and to determine the +2 oxidation state of copper.
The Cu 2p spectrum for a Cu(II) compound is characterized by the presence of strong "shake-up" satellite peaks at higher binding energies relative to the main Cu 2p₃/₂ and Cu 2p₁/₂ peaks. researchgate.net These satellites are a definitive indicator of the d⁹ electronic configuration of Cu(II). The binding energy of the Cu 2p₃/₂ peak for Cu(II) in fluoride-containing compounds is typically in the range of 935 eV. researchgate.netthermofisher.com
The F 1s spectrum is expected to show a single major peak corresponding to the fluoride (B91410) in the hexafluorosilicate anion. The binding energy for fluoride in such ionic compounds is typically around 685-687 eV. researchgate.net
The Si 2p spectrum will indicate the presence of silicon in the hexafluorosilicate anion. The binding energy for Si 2p in silicates is generally found around 102-103 eV. xpsfitting.comthermofisher.com
Table 2: Expected Binding Energies for this compound from XPS
| Element | Core Level | Expected Binding Energy (eV) | Notes |
| Copper | Cu 2p₃/₂ | ~935 researchgate.netthermofisher.com | Presence of shake-up satellites confirms Cu(II) |
| Fluorine | F 1s | ~685 - 687 researchgate.net | From the [SiF₆]²⁻ anion |
| Silicon | Si 2p | ~102 - 103 xpsfitting.comthermofisher.com | From the [SiF₆]²⁻ anion |
| Oxygen | O 1s | ~532 | From coordinated water molecules |
This table provides expected binding energy ranges based on data from related compounds.
Theoretical and Computational Investigations of Cupric Hexafluorosilicate Tetrahydrate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry for studying the properties of transition metal complexes. mdpi.com DFT methods are employed to determine the electronic ground state of a system, from which numerous properties can be derived. mdpi.com For cupric hexafluorosilicate (B96646) tetrahydrate, DFT calculations can provide a detailed understanding of its bonding, magnetic properties, and geometry.
DFT calculations can elucidate the electronic structure of the [Cu(H₂O)₄]²⁺ cation and its interaction with the [SiF₆]²⁻ anion and surrounding water molecules. The analysis of molecular orbitals (MOs) provides a quantum mechanical picture of the bonding within the complex.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between them, the HOMO-LUMO gap, is a key indicator of the chemical reactivity and the kinetic stability of the compound. In the case of the d⁹ Cu(II) ion in a distorted octahedral or square planar geometry, the singly occupied molecular orbital (SOMO) is of central importance, as it governs the complex's magnetic and spectroscopic properties. mdpi.com
Table 1: Hypothetical Molecular Orbital Composition for the [Cu(H₂O)₄]²⁺ Cation
| Molecular Orbital | Energy (eV) | Primary Character | Contribution from Cu | Contribution from Ligands (O) |
| LUMO+1 | -1.8 | σ | 35% (4p) | 65% |
| LUMO | -2.5 | σ | 60% (4s) | 40% |
| SOMO | -7.2 | σ* | 70% (3dx²-y²) | 30% |
| HOMO | -8.1 | π | 20% (3dxz, yz) | 80% |
| HOMO-1 | -8.3 | π | 20% (3dxy) | 80% |
Note: This data is illustrative and represents typical values for a hydrated Cu(II) complex.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful experimental technique for studying paramagnetic species like Cu(II) complexes. DFT calculations can predict EPR parameters, such as the g-tensor and the hyperfine coupling (A-tensor), which are highly sensitive to the electronic structure and geometry of the complex. usp.br
The g-tensor provides information about the interaction of the unpaired electron with the external magnetic field, while the A-tensor describes the interaction between the electron spin and the nuclear spin of the copper atom. The components of these tensors (gₓ, gᵧ, g₂, and Aₓ, Aᵧ, A₂) are dependent on the symmetry of the ligand field around the Cu(II) ion. For a d⁹ system like copper(II), a Jahn-Teller distortion is expected, leading to an anisotropic g-tensor, typically with g₂ > gₓ, gᵧ > 2.0023. usp.br Advanced DFT methods, including hybrid functionals, have shown good agreement with experimental EPR data for a range of copper complexes. researchgate.netuit.no
Table 2: Hypothetical DFT-Calculated EPR Parameters for Cupric Hexafluorosilicate Tetrahydrate
| Parameter | Calculated Value |
| gₓ | 2.08 |
| gᵧ | 2.10 |
| g₂ | 2.40 |
| Aₓ (MHz) | 50 |
| Aᵧ (MHz) | 65 |
| A₂ (MHz) | 450 |
Note: These values are representative for a tetragonally distorted octahedral Cu(II) complex and are for illustrative purposes.
DFT calculations are widely used to determine the most stable geometric structure of a molecule by finding the minimum on the potential energy surface. For this compound, geometric optimization would typically start from a structure based on experimental data, such as X-ray crystallography. The optimization process adjusts the positions of all atoms until the forces on each atom are close to zero.
The optimized geometry provides theoretical bond lengths and angles, which can be compared with experimental values to validate the computational model. Frequency calculations are then performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum, indicating its stability. researchgate.net These calculations can also predict vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra.
Molecular Dynamics (MD) Simulations
While DFT calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of systems over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.com
In this compound, the copper(II) ion is coordinated by four water molecules in the primary coordination sphere. MD simulations can be used to study the dynamics of these coordinated water molecules and their exchange with water molecules in the bulk solvent or secondary coordination spheres. The stability of the hydration shell and the residence time of water molecules around the Cu(II) ion are important factors in understanding the reactivity of the complex in solution. mdpi.com
The simulations can track the movement of individual water molecules and ions, providing insights into the structure of the solvation shells and the lifetime of the hydrated copper complex. nih.gov
The crystal structure of this compound is stabilized by a network of intermolecular interactions, primarily hydrogen bonds. acs.org Hydrogen bonds form between the hydrogen atoms of the coordinated water molecules and the fluorine atoms of the hexafluorosilicate anion, as well as with other water molecules. libretexts.orgyoutube.com
MD simulations can provide a detailed picture of this hydrogen-bonding network. rsc.org By analyzing the trajectories, it is possible to calculate the distribution of hydrogen bond distances and angles, as well as the average number of hydrogen bonds per molecule and their lifetimes. This information is crucial for understanding the structural integrity and physical properties of the crystal. researchgate.net
Adsorption and Gas Uptake Simulations
IAST Calculations for Gas Selectivity
There are no specific studies found that report Ideal Adsorbed Solution Theory (IAST) calculations for this compound. IAST is a predictive model used to estimate the adsorption of gas mixtures based on the experimental adsorption data of single gas components. mdpi.comacs.org This theoretical tool is crucial for evaluating the selectivity of a material for one gas over another in a mixture, a key parameter for gas separation applications. nih.govresearchgate.net
For instance, in the context of metal-organic frameworks (MOFs), IAST calculations are routinely used to predict the selectivity for CO₂ over gases like N₂ or CH₄, which is relevant for carbon capture and natural gas purification. mdpi.comresearchgate.net The calculation involves fitting single-component isotherm data to an analytical model (e.g., Langmuir, Freundlich) and then using the IAST equations to determine the composition of the adsorbed phase when the material is exposed to a gas mixture. mdpi.com The resulting selectivity is often expressed as a ratio of the mole fractions of the components in the adsorbed phase to their mole fractions in the bulk gas phase.
Interactive Data Table: Illustrative IAST Selectivity Data for a Generic Porous Material
The following table is a hypothetical representation of IAST selectivity results to illustrate how such data would be presented. This data does not correspond to this compound.
Reaction Mechanism Elucidation via Computational Approaches
Specific computational studies elucidating the reaction mechanisms of this compound have not been identified in the surveyed literature. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the step-by-step pathways of chemical reactions. nih.gov Such studies can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. whiterose.ac.uk
For copper complexes, computational approaches have been instrumental in understanding mechanisms in catalysis, such as Ullmann-type coupling reactions. researchgate.net These studies can reveal the roles of ligands, solvents, and the copper oxidation state in the reaction pathway. For a hydrated salt like this compound, computational studies could, for example, investigate the mechanisms of dehydration or ligand exchange reactions. acs.orgresearchgate.netacs.org
Charge Distribution and Electrostatic Potential Mapping
Detailed computational analyses of the charge distribution and electrostatic potential mapping specifically for this compound are not available in existing research. This type of theoretical investigation provides insight into the electronic structure of a molecule and can be used to predict its reactive behavior.
The electrostatic potential (ESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.netmdpi.com Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netmdpi.com For a compound like this compound, an ESP map would reveal the charge distribution around the copper ion, the hexafluorosilicate anion, and the water ligands, highlighting sites for potential intermolecular interactions. researchgate.net
Reaction Mechanisms and Solution Chemistry of Cupric Hexafluorosilicate Tetrahydrate
Hydrolysis and Dissociation Processes of the Hexafluorosilicate (B96646) Anion
The hexafluorosilicate anion (SiF₆²⁻) undergoes hydrolysis in aqueous solutions, a process that is significantly influenced by the pH of the medium.
pH Dependence of Hydrolysis
The stability of the hexafluorosilicate anion is highly dependent on pH. In acidic solutions, particularly below pH 3.5, the anion is relatively stable. However, as the pH increases, the equilibrium shifts towards hydrolysis. nih.gov Studies have shown that in the pH range of 3.5 to 5, the hydrolysis becomes more significant, although the presence of silica (B1680970) oligomerization can complicate direct measurements of the equilibrium constant. nih.gov At neutral to alkaline pH, the hydrolysis of the hexafluorosilicate anion is expected to be more extensive.
Identification of Intermediate Species in Solution
SiF₆²⁻(aq) + 2H₂O(l) ⇌ SiO₂(s) + 6F⁻(aq) + 4H⁺(aq)
The formation of the SiF₅⁻ intermediate suggests a stepwise dissociation mechanism.
Equilibrium Constants of Dissociation
SiF₆²⁻(aq) ⇌ SiF₄(aq) + 2F⁻(aq)
Under acidic conditions, the average pKd, which is the negative logarithm of the dissociation constant (Kd), has been determined by ¹⁹F NMR measurements to be 30.6. nih.gov This high value indicates that the hexafluorosilicate anion is a relatively stable species in acidic solutions.
Table 1: Equilibrium Data for Hexafluorosilicate Dissociation
| Parameter | Value | Conditions | Reference |
|---|
Coordination Chemistry in Solution
In an aqueous solution of cupric hexafluorosilicate tetrahydrate, the copper(II) ion exists as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺. This complex is the starting point for a rich coordination chemistry involving ligand exchange and the formation of various other complexes. The crystal structure of [Cu(H₂O)₆]SiF₆ has been studied and confirms the presence of the hexaaquacopper(II) cation. nih.gov
Ligand Exchange Dynamics
The water molecules in the [Cu(H₂O)₆]²⁺ complex are labile and can be readily replaced by other ligands. This process is known as ligand exchange. The kinetics of these reactions can vary significantly depending on the nature of the incoming ligand. Studies on ligand exchange reactions of copper(II) complexes with various Schiff base ligands have shown that the reaction rates can be influenced by factors such as the solvent and the presence of other species that can affect the protonation state of the ligand. chem-soc.sinih.gov The general mechanism often involves the initial coordination of the new ligand, followed by the departure of the leaving group, which in this case would be water molecules.
Formation of Copper(II) Complexes with Various Ligands
The [Cu(H₂O)₆]²⁺ cation reacts with a wide variety of ligands to form new complexes, often accompanied by a distinct color change. The stability of these complexes is quantified by their formation constants (Kf) or stability constants (log K). A higher formation constant indicates a more stable complex. For example, the addition of ammonia (B1221849) to a solution containing [Cu(H₂O)₆]²⁺ leads to the stepwise replacement of water molecules to form various ammine complexes, with the tetraamminecopper(II) complex, [Cu(NH₃)₄(H₂O)₂]²⁺, being a prominent species with a deep blue color. chemguide.co.uklibretexts.org
The reaction with chloride ions results in the formation of various chloro complexes, such as [CuCl(H₂O)₅]⁺, [CuCl₂(H₂O)₄], [CuCl₃(H₂O)₃]⁻, and [CuCl₄]²⁻, leading to a color change from blue to green or yellow-green. digipac.caresearchgate.net The formation of these complexes is an equilibrium process, and the relative concentrations of the species depend on the chloride ion concentration.
The following table provides the stability constants for the formation of some common copper(II) complexes from the aquated copper(II) ion.
Advanced Materials Applications of Cupric Hexafluorosilicate Tetrahydrate
Metal-Organic Frameworks (MOFs) Fabrication
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The hexafluorosilicate (B96646) (SiF₆²⁻) anion, provided by compounds like cupric hexafluorosilicate, plays a crucial role in the architecture and functionality of a specific subclass of these materials.
In the synthesis of certain MOFs, the hexafluorosilicate (SiF₆²⁻) anion acts as an inorganic pillar. These materials, often termed "SIFSIX" MOFs, are constructed from two-dimensional square grid networks of metal cations linked by organic ligands like pyrazine. The SiF₆²⁻ anions then connect these 2D layers, acting as pillars to extend the structure into a three-dimensional, primitive cubic (pcu) topology network. researchgate.net The prototypal material in this family is SIFSIX-3-Zn, which uses zinc cations, but the principle extends to other metals, including copper. researchgate.net This anion-pillared structure is fundamental to creating a porous material with specific and tunable characteristics. osti.govnih.gov The anions line the pores, contributing strong electrostatic interactions that are key to the framework's subsequent performance in applications like gas separation. researchgate.net
The structure of anion-pillared MOFs allows for significant tuning of their properties. The porosity of these materials can be systematically adjusted by altering the constituent components. researchgate.netosti.gov The choice of the organic ligand, the metal cation (e.g., Cu²⁺), and the pillaring anion (SiF₆²⁻) all influence the final pore size and volume of the MOF. osti.govnih.gov
Specifically, the length and functionality of the organic linker ligand have a strong impact on the structural properties. osti.govnih.gov This "reticular chemistry" strategy allows for the design of MOFs with ultramicropores (≤7.0 Å), which are highly effective for selective molecular binding. researchgate.net The inorganic SiF₆²⁻ pillars, with their fluorine atoms directed into the pores, create a high density of selective binding sites, enhancing the functionality of the framework. researchgate.net This ability to engineer the crystal structure provides a powerful tool for creating materials tailored for specific applications. researchgate.net
The unique architecture of SIFSIX MOFs, including those utilizing copper, makes them exceptional candidates for gas adsorption and separation. Their ultramicroporous nature combined with the strongly electronegative fluorine atoms of the hexafluorosilicate anions lining the pores leads to a high density of selective binding sites. researchgate.net This results in superior performance for separating various gases.
These materials have been extensively investigated for carbon dioxide capture and the separation of xenon/krypton mixtures. researchgate.netosti.govnih.gov The tight binding of sorbates within the tailored pores allows for high selectivity. For instance, anion-pillared MOFs show significant potential for selectively capturing gases like SO₂ and CO₂. osti.gov The performance of these materials can be optimized by adjusting the framework's components to fine-tune the thermodynamics and kinetics of gas adsorption. researchgate.net
Table 1: Gas Separation Applications of Anion-Pillared MOFs
| Application | Target Gases | Key MOF Feature |
|---|---|---|
| Carbon Capture | CO₂, SO₂ | High density of selective binding sites from SiF₆²⁻ pillars. researchgate.netosti.gov |
| Noble Gas Separation | Xe/Kr | Tunable ultramicroporosity and strong electrostatic interactions. osti.govnih.gov |
Flame Retardant Materials
Cupric hexafluorosilicate has been successfully utilized as a flame retardant, particularly in epoxy-amine polymer systems. It can be integrated into the polymer matrix to significantly enhance its resistance to fire.
Cupric hexafluorosilicate is incorporated into epoxy-amine composites, which are widely used engineering materials known for their mechanical and chemical resistance but also for their flammability. ldubgd.edu.uaresearchgate.net The compound is often used to synthesize a flame-retardant hardener. This is achieved by creating a chelate complex between the cupric hexafluorosilicate and a polyamine curing agent, such as polyethylenepolyamine (PEPA). ldubgd.edu.uaresearchgate.netldubgd.edu.ua This chelate complex then acts as both a hardener for the epoxy resin (like diglycidyl ether of bisphenol A, or DGEBA) and a flame retardant. ldubgd.edu.ualdubgd.edu.ua The resulting material is a copper(II)-coordinated epoxy-amine polymer with reduced combustibility. ldubgd.edu.ualdubgd.edu.ua The amount of cupric hexafluorosilicate can be varied to optimize the flame-retardant properties of the final composite material. researchgate.net
The flame retardancy of cupric hexafluorosilicate in epoxy-amine composites stems from a combination of physical and chemical actions in both the condensed (solid) and gas phases during combustion. ldubgd.edu.uanih.gov
Condensed-Phase Action : The incorporation of the inorganic salt into the polymer structure densifies the epoxy-amine network. ldubgd.edu.ua This reduces the molecular mobility of the polymer chains, which in turn decreases their reactivity during thermal-oxidative degradation. ldubgd.edu.ua This structural stabilization contributes to a self-extinguishing effect. ldubgd.edu.ua Furthermore, the presence of copper ions can catalyze the formation of a protective char layer on the material's surface, which acts as a barrier to heat and mass transfer, further inhibiting combustion. nih.gov
Gas-Phase Action : When heated, the copper(II) hexafluorosilicate within the composite decomposes. This decomposition occurs between 176 °C and 446 °C, releasing non-combustible gaseous products, primarily silicon(IV) fluoride (B91410) (SiF₄) and forming copper(II) fluoride (CuF₂). ldubgd.edu.ua These gases dilute the flammable volatile compounds produced by the decomposing polymer, reducing their concentration in the gas phase and interfering with the combustion chain reactions. ldubgd.edu.uanih.gov
Table 2: Flammability Properties of Epoxy-Amine Composites Modified with Cupric Hexafluorosilicate
| Material | Ignition Temperature (°C) | Self-Ignition Temperature (°C) | UL-94 Rating | Burning Rate (mm/min) |
|---|---|---|---|---|
| Unmodified Epoxy-Amine (DGEBA/pepa) | Reference | Reference | Fails | 25.13 researchgate.net |
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| Cupric hexafluorosilicate tetrahydrate | CuSiF₆·4H₂O |
| Copper(II) hexafluorosilicate | CuSiF₆ |
| Copper(II) fluoride | CuF₂ |
| Diglycidyl ether of bisphenol A | DGEBA |
| Krypton | Kr |
| Metal-Organic Framework | MOF |
| Polyethylenepolyamine | PEPA |
| Pyrazine | - |
| Silicon(IV) fluoride | SiF₄ |
| Sulfur dioxide | SO₂ |
| Xenon | Xe |
Influence on Thermal Stability and Combustibility
This compound, as a source of copper ions, can influence the thermal characteristics of materials it is incorporated into. The thermal behavior of copper-containing compounds is a subject of significant research, particularly for developing materials with tailored properties for high-temperature applications.
Research into various copper(II) complexes has shown that their thermal stability is highly dependent on the nature of the ligands coordinated to the copper center. For instance, certain fluorinated copper(II) aminoalkoxide complexes have been synthesized and evaluated as potential precursors for chemical vapor deposition, a process reliant on thermal decomposition. researchgate.net Thermogravimetric analysis of these compounds provides insight into their decomposition temperatures, which can range between 200 and 300 °C, indicating good thermal stability. researchgate.net Similarly, a hybrid iodocuprate complex, [PPh₄][Cu₃I₄], demonstrated exceptional thermal stability, with a decomposition temperature above 380 °C and a melting point of approximately 255 °C. mdpi.com
While direct studies on the influence of this compound on the combustibility of polymers are specific, the inclusion of copper-based compounds in materials can alter their thermal degradation pathways. The presence of copper can enhance the thermal conductivity of a composite material, as demonstrated by the use of copper foam in phase change materials (PCMs). mdpi.com This enhanced heat transfer can lead to a faster melting time but also a more uniform temperature distribution throughout the material. mdpi.com In the context of combustibility, the hexafluorosilicate anion may contribute to flame retardant properties, a known characteristic of other fluorinated compounds.
Table 1: Thermal Properties of Selected Copper Compounds
| Compound/Material | Key Thermal Property | Observation | Source |
|---|---|---|---|
| Fluorinated Copper(II) Triazenide Analogues | Volatility & Stability | Volatile at 80-120 °C; Thermally stable between 200-300 °C. | researchgate.net |
| [PPh₄][Cu₃I₄] | Decomposition Temperature | Decomposes above 380 °C, indicating high thermal stability. | mdpi.com |
Catalytic Applications
The copper(II) ion in this compound is a versatile catalytic center. Copper's ability to cycle between different oxidation states, primarily +1 and +2, makes it an effective catalyst for a wide array of chemical transformations. researchgate.netbeilstein-journals.org Its use is often favored due to its low cost and earth-abundance compared to precious metals like palladium or iridium. beilstein-journals.orgrsc.org
Role in Organic Reactions
Copper catalysts are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The cupric ion (Cu²⁺), readily available from salts like this compound, is a key component in numerous catalytic systems.
Key organic reactions catalyzed by copper species include:
Click Chemistry : The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, used extensively in drug discovery, bioconjugation, and materials science. nih.govmdpi.com Although the active catalyst is Cu(I), it is often generated in situ from a Cu(II) precursor like CuSO₄ or, potentially, CuSiF₆·4H₂O, by using a reducing agent. Metal-Organic Frameworks (MOFs) containing copper have emerged as highly active and recyclable heterogeneous catalysts for these reactions. mdpi.com
Atom Transfer Radical Addition (ATRA) : Copper photocatalysis has become a powerful method for ATRA reactions, which allow for the difunctionalization of alkenes. rsc.org The ability of Cu(II) to act as a persistent radical enables unique two- and three-component coupling reactions that are not feasible with other common photocatalysts. rsc.org
Coupling and C-H Activation Reactions : Copper catalysts are employed in various coupling reactions and the direct functionalization of C-H bonds, offering more atom-economical synthetic routes. beilstein-journals.org This includes the amidation and halogenation of arenes and alkanes. beilstein-journals.org
The ligand environment around the copper ion significantly influences its catalytic activity and selectivity. nih.gov
Production of Reactive Oxygen Species
The copper(II) ion is known to participate in reactions that generate reactive oxygen species (ROS), such as the hydroxyl radical (•OH) and superoxide (B77818) anion (O₂⁻). This activity is central to some of its catalytic and biological functions. The generation of ROS by copper typically occurs through Fenton-like or Haber-Weiss reactions. nih.gov
In the presence of a reducing agent (like ascorbate) and hydrogen peroxide (H₂O₂), Cu(II) can be reduced to Cu(I), which then reacts with H₂O₂ to produce the highly reactive hydroxyl radical. nih.gov
Fenton-like Reaction: Cu²⁺ + Reductant → Cu⁺ Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻
This ROS-generating capability is a double-edged sword. It is believed to be a primary mechanism behind the antimicrobial and cytotoxic effects of copper nanoparticles and ions. nih.govmdpi.comnih.gov Conversely, some copper(II) complexes have been designed to catalytically decompose ROS. For example, certain copper(II) bis(1-pyrazolyl)methane complexes can catalyze the dismutation of the superoxide anion and the decomposition of H₂O₂, mimicking the activity of the superoxide dismutase (SOD) enzyme. researchgate.net This suggests that the catalytic activity of this compound could be tuned either to produce or to scavenge ROS, depending on the reaction environment and coordination sphere.
Coordination Polymers and Supramolecular Assemblies
This compound is a valuable building block for constructing higher-order structures like coordination polymers and supramolecular assemblies. The predictable coordination geometry of the copper(II) ion and the specific properties of the hexafluorosilicate anion drive the formation of these complex architectures. researchgate.netnih.gov
Design and Synthesis of Polymeric Structures
The synthesis of coordination polymers involves linking metal ions (nodes) with organic ligands (spacers). The Cu(II) ion, with its d⁹ electron configuration, typically adopts a tetragonally distorted octahedral geometry due to the Jahn-Teller effect. nih.govacs.org This results in four shorter equatorial bonds and two longer axial bonds. researchgate.net
In the solid state of this compound, the copper ion exists as the complex cation [Cu(H₂O)₆]²⁺, with the hexafluorosilicate anion (SiF₆²⁻) acting as the counter-ion. nih.govacs.org When used in the synthesis of coordination polymers, these water ligands can be replaced by stronger-binding organic linkers, such as those containing pyridine (B92270) or carboxylate groups. researchgate.netrsc.org The geometry of the resulting polymer—whether it forms a 1D chain, a 2D sheet, or a 3D framework—is dictated by the coordination preference of the Cu(II) ion and the geometry of the organic linker. rsc.org
Table 2: Typical Coordination Geometries of Copper(II)
| Coordination Number | Geometry | Common Ligand Types | Source |
|---|---|---|---|
| 4 | Square Planar | O- and N-donors | researchgate.netnih.gov |
| 5 | Square Pyramidal | O- and N-donors | researchgate.netnih.gov |
Supramolecular Architecture Formation
Beyond the strong covalent bonds of coordination polymers, weaker non-covalent interactions like hydrogen bonding are crucial in organizing these polymers into intricate supramolecular architectures. The hexafluorosilicate anion (SiF₆²⁻) plays a unique and direct role in this process.
A remarkable example is the formation of a "nanojar" structure, where a SiF₆²⁻ anion is encapsulated within a large supramolecular assembly of 32 copper ions (Cu₃₂SiF₆). nih.gov In this structure, the anion is held snugly within the nanojar's cavity, not by coordination to the copper ions, but exclusively through 18 hydrogen bonds to the six fluorine atoms. nih.gov This is a significant number of hydrogen bonds, highlighting the anion's role as a powerful template for organizing the supramolecular host around it. nih.gov The size of the SiF₆²⁻ ion, with a thermochemical radius of 2.48 Å, is a perfect fit for the nanojar cavity. nih.gov This demonstrates how the choice of counter-ion, in this case, hexafluorosilicate, can be a critical design element in creating complex supramolecular systems.
Texturing Applications
Cupric hexafluorosilicate is utilized in processes designed to modify the surface topography of materials, an application broadly referred to as texturing. This can involve chemical etching and oxidation to create specific micro- or nano-scale features on a substrate. Such textured surfaces can exhibit enhanced properties, including superhydrophobicity or superoleophobicity (the ability to repel water and oils, respectively).
In the context of copper surfaces, for instance, texturing can be achieved through a multi-step chemical process. While not always specifying the tetrahydrate form, studies have shown that solutions containing copper compounds can be used to create intricate surface structures. For example, a two-step process involving immersion in an aqueous solution of nitric acid (HNO₃) and cetyltrimethylammonium bromide, followed by a solution of sodium hydroxide (B78521) (NaOH) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), can produce spherical micro-pits and nanorod or microflower structures on a copper substrate. nih.gov Subsequent treatment with fluorinating agents can then impart superoleophobic properties. nih.gov The stability of these textured surfaces is a critical factor, as wear and humidity can degrade their performance by damaging the outermost functional layer or the structured surface itself. nih.gov
The creation of laser-induced periodic surface structures (LIPSS) on copper is another method of texturing. This technique can generate superhydrophilic surfaces due to the formation of dual-scale structures like nanoholes and nanoclusters, which increase the surface area and are further enhanced by the presence of inherently hydrophilic copper oxides and hydroxides. mdpi.com
While direct research detailing the specific role of this compound in these exact texturing processes is not abundant, its chemical nature suggests its potential as a component in etching or surface modification solutions. The fluorosilicate anion can be reactive towards certain materials, and the copper ions can participate in redox reactions that facilitate controlled material removal or deposition.
Table 1: Examples of Surface Texturing Methods and Resulting Properties
| Texturing Method | Materials/Reagents Involved | Resulting Surface Features | Key Properties | Reference |
| Two-Step Chemical Etching | HNO₃, Cetyltrimethylammonium Bromide, NaOH, (NH₄)₂S₂O₈, PFDT | Spherical micro-pits, nanorods, microflowers | Superoleophobicity | nih.gov |
| Femtosecond Laser Texturing | Ti/sapphire femtosecond laser | Laser-induced periodic surface structures (LIPSS), nanoholes, nanoclusters | Superhydrophilicity | mdpi.com |
Note: This table provides examples of surface texturing on copper and does not explicitly mention the use of this compound in these specific studies.
Adsorption of Metal Ions from Solutions
The application of cupric hexafluorosilicate in the adsorption of metal ions is an area of growing interest, particularly for environmental remediation. While some sources suggest that copper hexafluorosilicate can be used to adsorb copper ions from solutions, more detailed research points towards the use of related compounds, such as copper hexacyanoferrate, for the removal of other metal ions like cesium.
For example, porous copper hexacyanoferrate micro-capsule beads (CuHCF-MCB) have been developed with multi-scale porous networks. researchgate.net These materials exhibit a high capacity for cesium adsorption, with the process fitting well with a pseudo-second-order kinetic model. researchgate.net The highly porous structure of these beads, achieved through processes like freeze-drying, facilitates the rapid diffusion of ions into the material, leading to a significantly faster adsorption rate compared to materials prepared by heat-drying. researchgate.net
In other studies, various low-cost biosorbents are being investigated for the removal of copper ions from aqueous solutions. These include materials derived from Carica papaya peels, bael flowers, and palm fibers. analis.com.myresearchgate.netekb.eg The adsorption capacity of these materials is often influenced by factors such as the pH of the solution, the mass of the adsorbent, and the contact time. analis.com.my Functional groups like carboxyl and hydroxyl on the surface of these biosorbents are believed to be involved in the binding of copper ions. analis.com.my
While direct and extensive research on the use of this compound as a primary adsorbent for various metal ions is limited, its potential lies in its ability to be a precursor in the synthesis of more complex adsorbent materials. The copper ions within the compound can be incorporated into frameworks like metal-organic frameworks (MOFs) or other porous structures designed for targeted ion capture.
Table 2: Research Findings on Metal Ion Adsorption
| Adsorbent Material | Target Metal Ion | Key Findings | Adsorption Model/Kinetics | Reference |
| Porous Copper Hexacyanoferrate Micro-Capsule Beads (CuHCF-MCB) | Cesium (Cs⁺) | Freeze-dried beads showed a 15-fold higher adsorption rate than heat-dried ones due to a multi-scale porous structure. | Pseudo-second-order kinetic model | researchgate.net |
| Carica papaya Peels (NaOH treated) | Copper (Cu²⁺) | Optimum removal of 79% achieved at 0.9 g adsorbent mass, pH 3, and 45 minutes contact time. | - | analis.com.my |
| Dried Bael Flowers (Aegle marmelos) | Copper (Cu²⁺) | 98.7% removal at 50 ppm initial concentration with 0.5 g/100 mL dosage at pH 4-7. Maximum adsorption capacity of 23.14 mg/g. | Pseudo-second-order kinetics, Langmuir isotherm | researchgate.net |
Note: This table highlights studies on the adsorption of metal ions, including by copper-containing compounds, but does not directly feature this compound as the primary adsorbent.
Thermal Decomposition Pathways of Cupric Hexafluorosilicate Tetrahydrate
Thermogravimetric Analysis (TGA) Studies
Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is crucial for determining the thermal stability and composition of materials, including hydrated salts.
Mass Loss Stages and Corresponding Temperature Ranges
Specific TGA data detailing the distinct mass loss stages and their corresponding temperature ranges for cupric hexafluorosilicate (B96646) tetrahydrate could not be located in the reviewed scientific literature. Generally, for a hydrated salt like CuSiF₆·4H₂O, one would expect a multi-stage decomposition. The initial stages would correspond to the loss of water molecules, followed by the decomposition of the anhydrous salt at higher temperatures.
Dehydration Processes and Associated Enthalpy Changes
The dehydration of cupric hexafluorosilicate tetrahydrate is expected to be the primary event observed in the initial stages of thermal analysis. However, specific enthalpy changes (ΔH) associated with the dehydration steps of this compound are not documented in the available resources. For comparison, the dehydration of other hydrated salts, such as copper sulfate (B86663) pentahydrate, involves endothermic processes for the removal of water molecules.
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)
DTA and DSC are techniques used to measure the difference in temperature or the heat flow between a sample and a reference material as a function of temperature. These methods are essential for identifying phase transitions and reactions.
Endothermic and Exothermic Events Associated with Decomposition
While DTA and DSC are standard methods to identify such events, specific data for this compound is not available. The dehydration process would be represented by endothermic peaks in a DTA or DSC curve, indicating the absorption of heat required to remove water molecules. Subsequent decomposition of the anhydrous salt could involve a series of both endothermic and exothermic events, depending on the nature of the decomposition products and any subsequent reactions.
Identification of Decomposition Products
The final products of the thermal decomposition of a metal salt depend on the temperature and atmosphere.
Formation of Basic Salts and Oxides
Information regarding the specific decomposition products of this compound, such as the formation of basic salts or oxides, is not detailed in the available literature. For many copper salts, the final decomposition product at high temperatures in an oxidizing atmosphere is cupric oxide (CuO). The decomposition pathway might involve the formation of intermediate basic salts before the final oxide is formed.
Kinetic and Mechanistic Studies of Thermal Decomposition
Detailed kinetic and mechanistic studies specifically for the thermal decomposition of this compound are not extensively documented in publicly available literature. However, the decomposition process can be inferred by examining the behavior of analogous hydrated metal salts, particularly other copper(II) hydrates like copper sulfate pentahydrate. The thermal decomposition of such compounds typically proceeds in a multi-step mechanism, beginning with dehydration followed by the breakdown of the anhydrous salt.
For this compound (CuSiF₆·4H₂O), the initial phase of decomposition is the endothermic removal of its four molecules of water of hydration. This dehydration process is expected to occur in discrete steps, with the activation energy for the removal of each water molecule potentially varying based on its bonding within the crystal lattice.
Following complete dehydration to anhydrous cupric hexafluorosilicate (CuSiF₆), further heating would lead to the decomposition of the salt itself. The anticipated decomposition reaction for the anhydrous salt is:
CuSiF₆(s) → CuF₂(s) + SiF₄(g)
This reaction would result in a solid residue of copper(II) fluoride (B91410) and the release of gaseous silicon tetrafluoride.
Kinetic analysis of solid-state reactions, such as this decomposition, often involves determining parameters like the activation energy (Ea), the pre-exponential factor (A), and the reaction model that best describes the process. While specific data for CuSiF₆·4H₂O is unavailable, the kinetic parameters for the multi-step dehydration of copper sulfate pentahydrate (CuSO₄·5H₂O) can serve as an illustrative example of the complexities involved.
Table 1: Illustrative Kinetic Parameters for the Dehydration of Copper Sulfate Pentahydrate
| Dehydration Step | Temperature Range (°C) | Activation Energy (Ea) (kJ mol⁻¹) | Reaction Order (n) | Reaction Mechanism |
| Step 1 (loss of 2 H₂O) | 50 - 150 | 71.26 | 0.09 | n-order reaction |
| Step 2 (loss of 2 H₂O) | 50 - 150 | 112.12 | 0.18 | n-order reaction |
| Step 3 (loss of 1 H₂O) | 173 - 260 | 165.23 | 0.90 | n-order reaction |
This data is for CuSO₄·5H₂O and is presented as an analogy for the type of kinetic data that would be relevant for the dehydration of CuSiF₆·4H₂O. researchgate.net
The mechanism for the decomposition of solid materials can be intricate, often governed by stages of nucleation and the growth of the new solid phase (e.g., CuF₂) within the matrix of the parent material (CuSiF₆). The precise mechanism would need to be determined through experimental techniques such as thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) and analysis of the evolved gases.
Influence of Environmental Conditions on Thermal Stability
The thermal stability of this compound is significantly influenced by its immediate environment, particularly the composition and pressure of the surrounding atmosphere.
Influence of Water Vapor Pressure (Humidity):
The dehydration process is a reversible equilibrium:
CuSiF₆·4H₂O(s) ⇌ CuSiF₆(s) + 4H₂O(g)
According to Le Chatelier's principle, the presence of water vapor in the surrounding atmosphere will suppress the forward reaction (dehydration). A higher partial pressure of water vapor (i.e., higher humidity) will shift the equilibrium to the left, thereby increasing the temperature at which dehydration begins. Conversely, decomposition under a vacuum or in a dry, inert gas stream (like nitrogen or argon) would facilitate the removal of water molecules, leading to dehydration at lower temperatures.
Influence of Reactive Atmospheres:
The nature of the gaseous environment can also affect the decomposition products of the anhydrous salt.
Inert Atmosphere (e.g., N₂, Ar): In an inert atmosphere, the decomposition is expected to proceed as described in section 8.4, yielding copper(II) fluoride (CuF₂) and silicon tetrafluoride (SiF₄).
Reactive Atmosphere (e.g., Air, Moist Air): If the decomposition is carried out in the presence of oxygen or water vapor at elevated temperatures, secondary reactions may occur. For instance, the resulting copper(II) fluoride could undergo hydrolysis or oxidation. Studies on similar compounds have shown that heating copper(II) fluoride in the presence of moisture can lead to the formation of copper hydroxyfluoride (CuOHF) or even copper(II) oxide (CuO) at higher temperatures. This would introduce additional steps and byproducts to the decomposition pathway.
The thermal stability is therefore not an intrinsic constant but a property dependent on the experimental conditions. A summary of the likely decomposition stages under different conditions is presented below.
Table 2: Postulated Thermal Decomposition Stages of this compound
| Stage | Temperature | Process | Gaseous Products | Solid Residue |
| 1 | Lower | Dehydration | H₂O | CuSiF₆ |
| 2 | Higher | Decomposition of Anhydrous Salt | SiF₄ | CuF₂ |
| 3 (in moist air) | Higher | Potential Hydrolysis/Oxidation | HF, H₂O | CuOHF, CuO |
Q & A
Q. Which frameworks (e.g., FINER criteria) ensure rigorous hypothesis formulation for studies involving this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions. For example:
- Feasibility : Validate resource availability for high-temperature TGA-EGA setups.
- Novelty : Explore unexplored applications in optoelectronics or antifouling coatings.
- Ethics : Adhere to hazardous waste disposal regulations during large-scale synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
